

# Application Notes: Utilizing GSK2636771 in Xenograft Mouse Models

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Compound of Interest		
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### **Abstract**

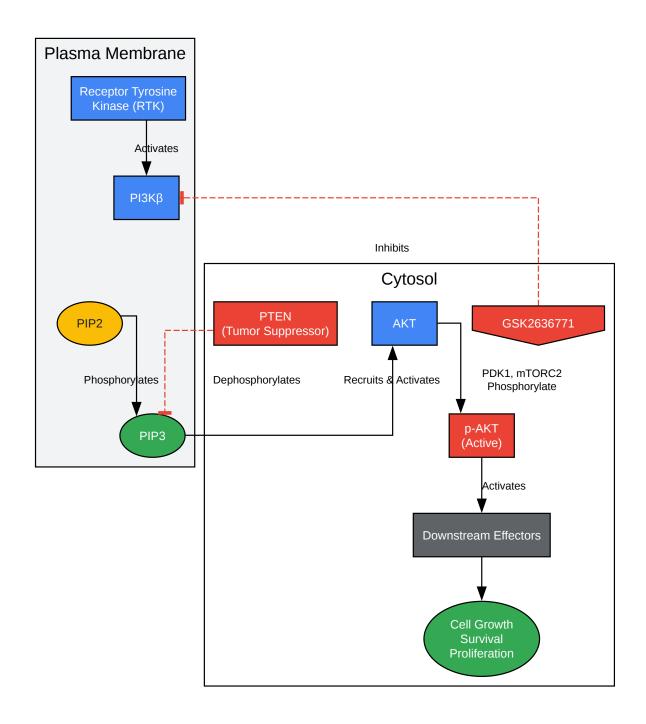
These application notes provide a comprehensive guide for the use of GSK2636771, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), in preclinical xenograft mouse models. The document outlines the mechanism of action, detailed protocols for efficacy and pharmacodynamic (PK/PD) studies, and data presentation for evaluating the anti-tumor activity of GSK2636771, particularly in cancers with phosphatase and tensin homolog (PTEN) deficiency.

### Introduction: Mechanism of Action

GSK2636771 is an orally bioavailable, ATP-competitive inhibitor that selectively targets the p110β isoform of PI3K.[1][2] The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] In many cancers, this pathway is aberrantly activated, often due to the loss of the tumor suppressor PTEN.[3] PTEN dephosphorylates PIP3, a product of PI3K, thereby acting as a brake on the signaling cascade. In PTEN-deficient tumors, there is an over-accumulation of PIP3, leading to constitutive activation of AKT. GSK2636771's selective inhibition of PI3Kβ effectively blocks this signaling cascade in PTEN-deficient cancer cells, leading to decreased AKT phosphorylation and subsequent inhibition of tumor cell growth.[1][5]

### **Signaling Pathway of GSK2636771**





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Caption: PI3K/AKT signaling pathway and points of inhibition by GSK2636771 and PTEN.

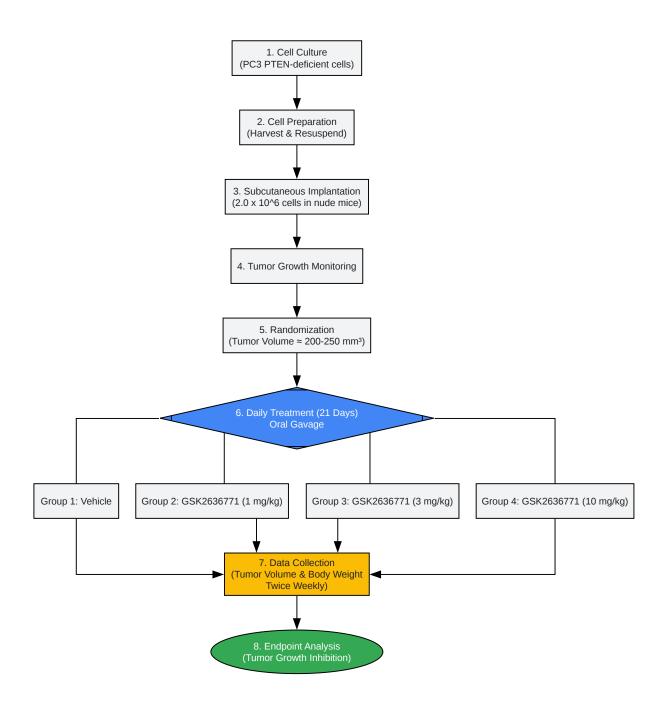


## Application 1: Tumor Growth Inhibition (TGI) Efficacy Studies

This protocol details an in vivo efficacy study to assess the anti-tumor effects of GSK2636771 in a PTEN-deficient prostate cancer xenograft model.

### **Experimental Workflow for Efficacy Studies**





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Caption: Workflow for conducting a tumor growth inhibition study in a xenograft model.



### **Detailed Experimental Protocol**

- Animal Model and Cell Lines:
  - Use female athymic nude mice (e.g., from Charles River Laboratories), 6-8 weeks old.[1]
     [6]
  - Culture PC3 human prostate cancer cells, which are PTEN-deficient, under standard conditions.
- Tumor Implantation:
  - Harvest PC3 cells and resuspend them in a suitable medium (e.g., serum-free medium or PBS) with Matrigel (1:1 ratio) to a final concentration for injection.
  - $\circ$  Subcutaneously inject 2.0  $\times$  10<sup>6</sup> PC3 cells in a volume of 100-200  $\mu$ L into the right flank of each mouse.[1][5][6]
- Tumor Growth Monitoring and Randomization:
  - Monitor tumor growth by measuring the length and width with digital calipers twice weekly.
  - Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  - Once tumors reach an average volume of approximately 200–250 mm<sup>3</sup>, randomize the mice into treatment groups (n=8 per group).[1][5][6]
- Compound Preparation and Administration:
  - Prepare GSK2636771 in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC), 0.1% Tween 80 in water).
  - Administer GSK2636771 or vehicle control once daily via oral gavage for 21 consecutive days.[1][6]
- Efficacy Endpoints and Data Collection:
  - Measure tumor volumes and body weights twice weekly throughout the study.[1][6]



- o Monitor animal health daily for any signs of toxicity.
- The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the 21-day treatment period.

**Data Presentation: Efficacy Study Design** 

Group	Treatment	Dose (mg/kg)	Administrat ion Route	Duration	Number of Animals (n)
1	Vehicle Control	-	Oral Gavage	21 Days	8
2	GSK2636771	1	Oral Gavage	21 Days	8
3	GSK2636771	3	Oral Gavage	21 Days	8
4	GSK2636771	10	Oral Gavage	21 Days	8
5	GSK2636771	30	Oral Gavage	21 Days	8

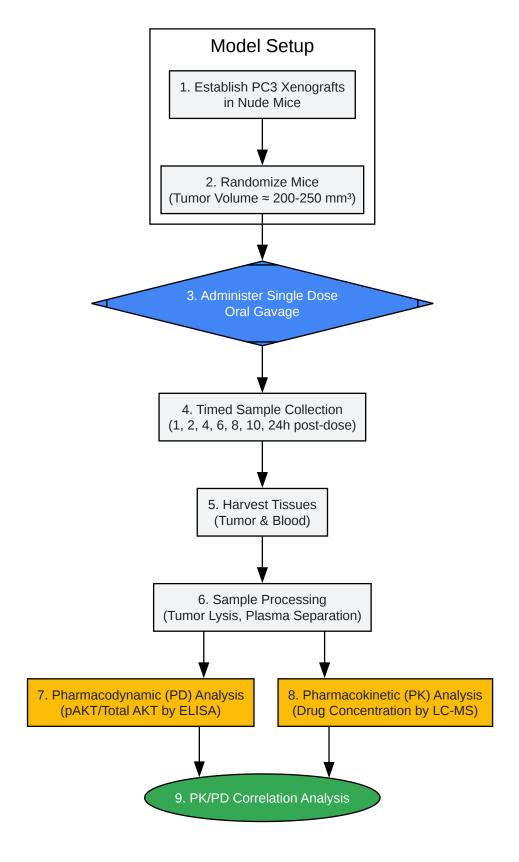
Table based on preclinical study designs reported in the literature.[1][5][6]

# Application 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

This protocol is designed to establish the relationship between the concentration of GSK2636771 and its biological effect on the target (inhibition of AKT phosphorylation) within the tumor tissue.

### **Experimental Workflow for PK/PD Studies**





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Caption: Workflow for conducting a PK/PD study to correlate drug exposure with target modulation.

### **Detailed Experimental Protocol**

- Study Design:
  - Establish PC3 tumor xenografts as described in the efficacy protocol.
  - When tumors reach 200-250 mm³, randomize mice into treatment and time-point groups (n=3 per group/time point).[1][6]
- · Compound Administration:
  - Administer a single dose of either vehicle, 3 mg/kg GSK2636771, or 10 mg/kg
     GSK2636771 via oral gavage.[1][7]
- Sample Collection:
  - At specified time points post-dose (e.g., 1, 2, 4, 6, 8, 10, and 24 hours), euthanize the mice.[1][6]
  - Immediately collect blood (for PK analysis) and excise tumors.
- Tissue Processing:
  - For tumors, divide each into two halves. One half should be flash-frozen in liquid nitrogen for PK analysis (drug concentration).[1]
  - The other half should be immediately processed in ice-cold lysis buffer (e.g., MSD Lysis Buffer) containing protease and phosphatase inhibitors for PD analysis.[1]
- Biomarker Analysis:
  - Homogenize the tumor tissue and clarify the lysate by centrifugation.
  - Measure the levels of phosphorylated AKT (at Ser473) and total AKT using a validated ELISA kit, such as the MSD Phospho(Ser473)/Total AKT Whole Cell Lysate kit.[1][6]



- Calculate the ratio of pAKT/Total AKT for each sample.
- Determine the percent inhibition of pAKT relative to the vehicle-treated control group at each time point.[7]

**Data Presentation: Pharmacodynamic Response** 

Treatment Group	Time Point (Hours)	Mean pAKT Inhibition (%) vs. Vehicle
3 mg/kg GSK2636771	1	70%
2	81%	
4	74%	
6	63%	
8	59%	
10	49%	
24	14%	
10 mg/kg GSK2636771	1	82%
2	89%	
4	90%	
6	85%	
8	83%	
10	79%	
24	47%	

Table represents data adapted from preclinical PK/PD studies.[1][7] This demonstrates a clear dose- and time-dependent inhibition of the target kinase in the tumor.



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